tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic carbamate derivative with a unique 3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol (CAS: 1272425-00-9) . The compound features a tert-butyl carbamate (Boc) protective group at the 3-position and an aminomethyl substituent at the 6-position, making it a versatile intermediate in organic synthesis, particularly for peptidomimetics and enzyme inhibitors .
Key properties include:
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMXXCFQUZQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The 3-azabicyclo[3.1.0]hexane core can be synthesized via a [2+2] cycloaddition reaction, often using photochemistry to achieve the desired bicyclic structure.
Introduction of the aminomethyl group: The aminomethyl group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the bicyclic core.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions, using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as alkyl halides or acyl chlorides can react to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Scientific Research Applications
Pharmaceutical Synthesis
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its bicyclic structure is conducive to creating derivatives with enhanced pharmacological properties.
Neuropharmacology
Research indicates that this compound and its derivatives can influence neurotransmitter systems, particularly in the context of pain management and neurodegenerative diseases. Its ability to modulate receptor activity makes it a candidate for developing new analgesics or neuroprotective agents.
Anticancer Activity
Studies have explored the potential of this compound in anticancer therapies. Compounds derived from this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, making them candidates for further investigation in oncology.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the bicyclic core provides structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known by its IUPAC name, is a bicyclic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
The compound features a bicyclic structure that contributes to its unique pharmacological properties.
Research indicates that compounds similar to this compound may act as inhibitors of key signaling pathways involved in inflammatory responses. Specifically, it has been studied for its potential role as an inhibitor of the nuclear factor-kappa B (NF-kB) inducing kinase (NIK), which is crucial in regulating immune functions and inflammation .
Inhibition of NIK
The compound has been shown to inhibit NIK effectively, thereby modulating the NF-kB signaling pathway. This inhibition can lead to decreased expression of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases and inflammatory conditions .
Antimicrobial Properties
Some studies suggest that azabicyclic compounds exhibit antimicrobial activity. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .
Case Studies
- Synthesis and Profiling :
- Therapeutic Potential in Autoimmunity :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 893566-16-0 |
| Purity | 97% |
| Biological Activity | NIK inhibition, antimicrobial potential |
Q & A
Q. Methodological Solutions :
- Use LCMS to monitor reaction progress and identify incomplete coupling or byproducts .
- Optimize stoichiometry (1.1–1.5 equiv. acylating agent) and temperature (0°C → rt gradients) .
What methodologies are effective for functionalizing the aminomethyl group while maintaining bicyclic ring stability?
Advanced Research Question
The aminomethyl group is functionalized via:
- Acylation : React with activated esters (e.g., 4-methoxybenzoyl chloride) in DCM/TEA at 0°C to avoid ring-opening .
- Heterocycle Coupling : Pyrazole or triazole formation under Cu-catalyzed "click" conditions preserves the bicyclic structure .
- Reductive Amination : NaBH₃CN/AcOH selectively reduces imines without affecting the cyclopropane ring .
Stability Considerations : Avoid strong bases (e.g., NaOH) and high temperatures (>40°C), which risk ring strain release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
